benzyl 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate
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Overview
Description
Benzyl 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate is a compound of considerable interest in the scientific community due to its unique structural properties and potential applications in various fields of research, including chemistry, biology, medicine, and industry. This compound features a complex molecular structure, characterized by the presence of multiple functional groups that contribute to its diverse reactivity and potential therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate typically involves a multi-step process. The synthetic routes can vary, but a common approach includes the condensation of specific starting materials under controlled conditions. For instance, the reaction of 9-cyclohexyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purine with benzyl bromoacetate in the presence of a base, such as potassium carbonate, can yield the desired product after purification.
Industrial Production Methods
Scaling up the production of this compound for industrial applications requires optimized reaction conditions to ensure high yield and purity. This may involve the use of advanced catalytic systems, continuous flow reactors, and precise temperature and pressure controls. Industrial methods focus on enhancing the efficiency of the synthesis while minimizing the environmental impact and production costs.
Chemical Reactions Analysis
Benzyl 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can convert the compound into its reduced forms.
Substitution: The compound's ester group allows for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the ester moiety, leading to a variety of derivatives.
Scientific Research Applications
Benzyl 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate has found applications in several fields, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, this compound facilitates the exploration of new chemical reactions and mechanisms.
Biology: Its structural properties make it a candidate for studying biological interactions, including enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic effects is ongoing, with investigations into its role in treating diseases such as cancer and inflammatory conditions.
Industry: The compound's unique properties have led to its use in the development of novel materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of benzyl 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or nucleic acids. The compound's unique structure allows it to fit into the active sites of enzymes or receptors, thereby modulating their activity. The pathways involved in these interactions can vary but often include signal transduction mechanisms and alterations in gene expression.
Comparison with Similar Compounds
Compared to other similar compounds, benzyl 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate stands out due to its unique combination of functional groups and structural features. For instance:
2-(1-Cyclohexyl-1H-purin-6-yl)acetic acid: Similar in having a purine core but lacks the complex substitution pattern of the target compound.
Benzyl 2-(1-methyl-1H-purin-6-yl)acetate: Shares the benzyl ester moiety but differs in the substitution on the purine ring.
This compound's versatility and potential make it a valuable subject for ongoing and future studies across multiple disciplines. Happy experimenting!
Properties
IUPAC Name |
benzyl 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O4/c1-17-13-28(19-11-7-4-8-12-19)24-26-22-21(29(24)14-17)23(32)30(25(33)27(22)2)15-20(31)34-16-18-9-5-3-6-10-18/h3,5-6,9-10,17,19H,4,7-8,11-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYVYLXPFNLVNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)OCC4=CC=CC=C4)C5CCCCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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